(2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
Overview
Description
(2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a hydroxyphenylamino group on the other, making it a unique derivative of chalcones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrochalcones.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst or nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of organic electronic materials and as a dye intermediate.
Mechanism of Action
The mechanism of action of (2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
- 2-Methoxyphenol derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
(2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one is unique due to the presence of both an ethyl group and a hydroxyphenylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2-hydroxyanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-13-7-9-14(10-8-13)16(19)11-12-18-15-5-3-4-6-17(15)20/h3-12,18,20H,2H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZDWCIKVDBPHV-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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